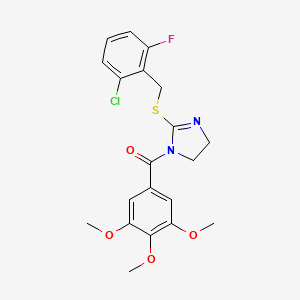
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a benzylthio group, an imidazole ring, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound to form the benzylthio intermediate.
Imidazole Ring Formation: The benzylthio intermediate is then reacted with an imidazole derivative under specific conditions to form the imidazole ring.
Coupling with Trimethoxyphenyl Group: The final step involves coupling the imidazole intermediate with 3,4,5-trimethoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology to investigate protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- (2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
The uniqueness of (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone lies in its dual halogen substitution (chlorine and fluorine) on the benzylthio group, which may confer distinct chemical and biological properties compared to similar compounds with single halogen substitutions.
生物活性
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₉H₁₈ClFN₂O₄S
- Molecular Weight : 420.88 g/mol
- CAS Number : 1111221-71-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The presence of the 2-chloro-6-fluorobenzyl and 3,4,5-trimethoxyphenyl moieties enhances its binding affinity to these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes that play crucial roles in cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest in cancer cells.
- Induction of Apoptosis : The compound promotes apoptotic pathways in malignant cells, leading to reduced viability.
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In MCF-7 breast cancer cells (ER+/PR+), the compound displayed an IC50 value of 52 nM.
- In triple-negative MDA-MB-231 breast cancer cells, the IC50 was recorded at 74 nM.
These findings suggest a selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-10A .
Table 1: Summary of Biological Activity
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER+/PR+) | 52 | G2/M phase arrest, apoptosis induction |
| MDA-MB-231 (triple-negative) | 74 | Tubulin polymerization inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in experimental settings:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the antiproliferative effects on breast cancer cell lines.
- Findings : The compound induced significant cell cycle arrest and apoptosis, confirmed by immunofluorescence staining which indicated targeting of tubulin.
- HIV Inhibition Study :
属性
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O4S/c1-26-16-9-12(10-17(27-2)18(16)28-3)19(25)24-8-7-23-20(24)29-11-13-14(21)5-4-6-15(13)22/h4-6,9-10H,7-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJRDMZEUWBXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














